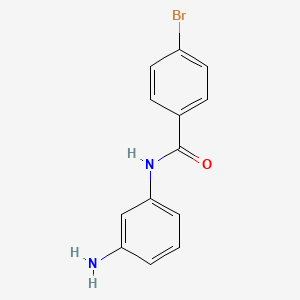

N-(3-aminophenyl)-4-bromobenzamide

Vue d'ensemble

Description

Synthesis Analysis

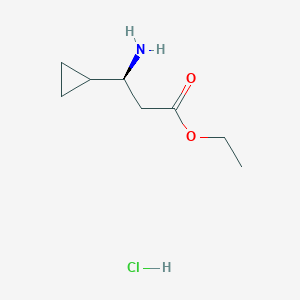

The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines . This method could potentially be adapted for the synthesis of “N-(3-aminophenyl)-4-bromobenzamide” by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of compounds similar to “N-(3-aminophenyl)-4-bromobenzamide” is characterized by the presence of an amine group attached to a phenyl ring, which is further linked to a butanamide moiety . The presence of different substituents on the phenyl ring and the butanamide part of the molecule can significantly influence the compound’s properties and reactivity .

Chemical Reactions Analysis

The chemical reactions involving compounds like “N-(3-aminophenyl)-4-bromobenzamide” are likely to be centered around the amine functionality . The amine group can participate in various reactions, such as the formation of imines or amides, and can act as a nucleophile in addition reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-aminophenyl)-4-bromobenzamide” would be influenced by its functional groups. The amine group can engage in hydrogen bonding, which could affect the compound’s solubility and boiling point. The presence of a phenyl ring could contribute to the compound’s UV absorption characteristics.

Applications De Recherche Scientifique

Mass Spectrometry Analysis

N-(3-aminophenyl)-4-bromobenzamide: has been studied for its behavior in mass spectrometry, particularly in gas-phase fragmentation. Researchers have observed a unique N–O exchange rearrangement in protonated molecules of this compound, which is significant for identifying and differentiating isomers . This application is crucial in environmental analysis, food and drug analysis, and the study of synthetic polymers and bio-polymers.

Vibrational Spectroscopy

The compound’s molecular structure has been analyzed using Density Functional Theory (DFT) , which supports the experimental data on vibrational modes . This application is important for understanding the intrinsic properties of the molecule, which can be relevant in material science and the development of new pharmaceuticals.

Molecular Docking Studies

N-(3-aminophenyl)-4-bromobenzamide: has potential applications in molecular docking studies to explore interactions with various biological targets. For instance, it can be used to investigate the binding efficiency with proteins or enzymes, which is a fundamental step in drug discovery and design .

Dielectric Studies

The compound’s dielectric properties, such as dielectric constant and relaxation time, have been determined, which are valuable in the study of molecular interactions and the design of materials with specific electrical properties .

Biological Activity Analysis

There is a potential for N-(3-aminophenyl)-4-bromobenzamide to be used in the analysis of biological activities. Its interactions with biological molecules can be studied to determine its efficacy as a therapeutic agent or its toxicity profile .

Nanotechnology

While not directly mentioned in the search results, compounds like N-(3-aminophenyl)-4-bromobenzamide could be investigated for their applications in nanotechnology, particularly in the development of biosensors and nanocomposites . Their molecular structure could be utilized to improve the performance of electrochemical sensors.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to target proteins overexpressed in certain types of cancer .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through a process known as tubulin-targeting . This involves the compound binding to the protein tubulin, disrupting its normal function and leading to cell death .

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell division and growth .

Result of Action

Similar compounds have been found to cause cell death in cancer cells .

Propriétés

IUPAC Name |

N-(3-aminophenyl)-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIBDBHKTZBEWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

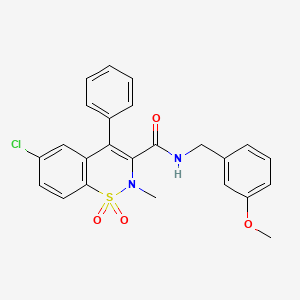

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethoxyphenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2595699.png)

![2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595700.png)